Partial Agonism Profile: Submaximal cAMP Inhibition vs. Full Agonist CPA
LUF5831 is a partial agonist at the wild-type human adenosine A1 receptor, producing a submaximal effect on cAMP production compared to the full agonist CPA [1]. This functional distinction is critical for studies aiming to avoid maximal receptor activation or to probe signaling bias.
| Evidence Dimension | Inhibition of forskolin-induced cAMP production |
|---|---|
| Target Compound Data | 37 ± 1% inhibition |
| Comparator Or Baseline | CPA: 66 ± 5% inhibition |
| Quantified Difference | 29 percentage points lower inhibition |
| Conditions | Wild-type (wt) human adenosine A1 receptor expressed in cells |
Why This Matters
This partial agonism profile provides a quantifiable, functional differentiation from full agonists like CPA, enabling the study of nuanced A1 receptor signaling states.
- [1] Heitman LH, Mulder-Krieger T, Spanjersberg RF, von Frijtag Drabbe Künzel JK, Dalpiaz A, IJzerman AP. (2006) Allosteric modulation, thermodynamics and binding to wild-type and mutant (T277A) adenosine A1 receptors of LUF5831, a novel nonadenosine-like agonist. Br J Pharmacol, 147 (5): 533-41. View Source
